2-Hydroxy-1-(5-methyl-2-furyl)ethanone
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Overview
Description
2-Hydroxy-1-(5-methyl-2-furyl)ethanone is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol It is a furan derivative, characterized by the presence of a hydroxy group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable oxidizing agent to introduce the hydroxy group at the alpha position. Another method includes the condensation of 5-methylfurfural with a hydroxyl-containing reagent under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(5-methyl-2-furyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a simpler furan derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Simpler furan derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
2-Hydroxy-1-(5-methyl-2-furyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-(5-methylfuran-2-yl)ethanone
- 2-Hydroxy-1-(2-furanyl)ethanone
- 2-Hydroxy-1-(2-hydroxy-4-methoxyphenyl)ethanone
Uniqueness
2-Hydroxy-1-(5-methyl-2-furyl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-hydroxy-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-5-2-3-7(10-5)6(9)4-8/h2-3,8H,4H2,1H3 |
InChI Key |
JVDDSUDJZRIFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CO |
Origin of Product |
United States |
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